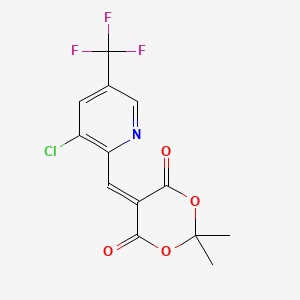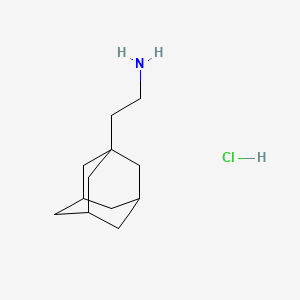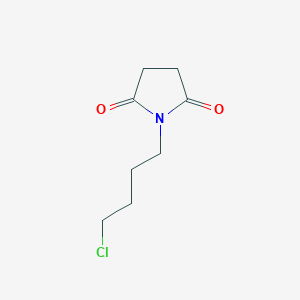
1-(4-Chlorobutyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(4-Chlorobutyl)pyrrolidine-2,5-dione (1-CBPD) is a synthetic compound with a variety of applications in scientific research. It is a versatile molecule that can be used in a wide range of experiments and is known for its high solubility in organic solvents. 1-CBPD has been used in various fields such as drug discovery, materials science, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
- Synthesis of Derivatives : The synthesis of derivatives from pyrrolidine-2,5-dione scaffolds has been demonstrated. For instance, 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives were synthesized through addition reactions and further functionalized through various chemical processes (Ali et al., 2015).
Applications in Material Science
- Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives have been investigated as corrosion inhibitors for carbon steel, demonstrating significant efficacy in hydrochloric acid medium. This suggests potential industrial applications in protecting metals against corrosion (Zarrouk et al., 2015).
Organic Synthesis and Chemistry
Conversion to Maleimide : A study explored the conversion of pyrrolidine-2,5-dione to maleimide, revealing thermodynamic and kinetic aspects of this reaction. This finding is significant for understanding organic synthesis and the properties of these compounds (Yan et al., 2018).
Synthesis of Pyrrolidine-2,4-diones : The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives have been reported. These compounds have been obtained by heating their derivatives, indicating their potential in various chemical syntheses (Mulholland et al., 1972).
Chemical Properties and Studies
Molecular and Crystal Structure Analysis : Studies on the molecular and crystal structure of pyrrolidine-2,5-dione derivatives provide insights into their chemical properties and potential applications in various fields (Ratajczak-Sitarz et al., 1990).
Computational Chemistry Studies : Computational studies on derivatives of pyrrolidine-2,5-dione, such as analyzing their equilibrium geometry, vibrational spectra, and electronic structure, offer valuable insights for potential applications in fields like material science and drug discovery (Boobalan et al., 2014).
Alkylation Studies : Research on the alkylation of pyrrolidine-2,5-dione with various sulfonates demonstrates the versatility of this compound in creating diverse chemical structures, important for pharmaceutical and synthetic chemistry (Ramana et al., 2003).
Potential Applications in Drug Design
Synthesis of Novel Compounds : The synthesis of novel azaimidoxy compounds using pyrrolidine-2,5-dione derivatives and their antimicrobial screening highlight the potential of these compounds in developing new chemotherapeutic agents (Jain et al., 2006).
Acylation and Synthesis of Acids : Studies on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrate the compound's utility in creating biologically active molecules (Jones et al., 1990).
Polymer Science and Photoluminescence
- Luminescent Polymers : Research into the creation of highly luminescent polymers containing pyrrolidine-based chromophores highlights potential applications in materials science, particularly in the development of new types of photoluminescent materials (Zhang & Tieke, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorobutyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGCHRHNPKAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


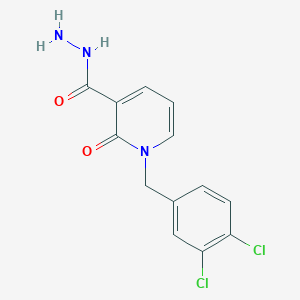
![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
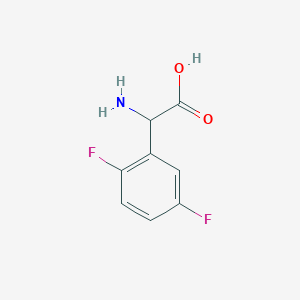
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

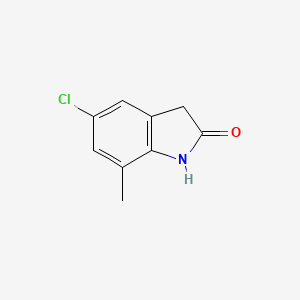
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)

